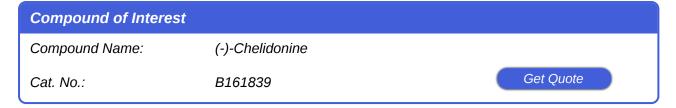


Comparative analysis of (-)-Chelidonine with other Chelidonium majus alkaloids

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An Objective Comparison of **(-)-Chelidonine** and Other Major Alkaloids from Chelidonium majus

Introduction

Chelidonium majus L., commonly known as greater celandine, is a perennial herbaceous plant belonging to the Papaveraceae family. It has a long history of use in traditional European and Chinese medicine for treating a variety of ailments, including liver disorders, inflammatory conditions, and skin tumors.[1][2] The plant's therapeutic properties are largely attributed to its rich content of isoquinoline alkaloids.[3] The most abundant and pharmacologically significant of these are (-)-chelidonine, sanguinarine, chelerythrine, berberine, and coptisine.[1][4] These compounds exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][5] This guide provides a comparative analysis of (-)-chelidonine against other principal alkaloids of C. majus, supported by experimental data to aid researchers and drug development professionals in their work.

Comparative Analysis of Biological Activities

The primary alkaloids of C. majus demonstrate distinct profiles in terms of potency and mechanisms of action across various biological assays. While all show significant activity, their efficacy varies depending on the specific effect being measured and the cell lines or models used.

Cytotoxic and Anticancer Activity



The alkaloids from C. majus are of significant interest for their cytotoxic effects against various cancer cell lines.[2] Sanguinarine is consistently reported as the most potent anticancer agent among them, primarily due to its strong interaction with DNA.[2][4] Chelidonine, while generally less potent than sanguinarine, still exhibits significant pro-apoptotic and anti-proliferative effects against a range of cancer cells, including pancreatic, colon, and leukemia cell lines.[6][7][8] Notably, chelidonine and chelerythrine have been found to be the least cytotoxic against non-cancerous human neutrophils in some studies, suggesting a potentially better therapeutic window compared to highly cytotoxic alkaloids like coptisine and sanguinarine.[9]

Alkaloid	Cell Line	Assay	IC50 Value	Reference
(-)-Chelidonine	PANC-1 (Pancreatic)	MTT	20.7 μg/mL	[6]
HT-29 (Colon)	MTT	20.6 μg/mL	[6]	
BxPC-3, MIA PaCa-2 (Pancreatic)	Proliferation Assay	Growth inhibition at 1-5 μΜ	[8]	
Sanguinarine	Leukemia	Not Specified	Up to 0.10 μM	[2]
HaCaT (Keratinocyte)	Not Specified	0.2 μΜ	[2]	
Chelerythrine	Various	Not Specified	Less potent than Sanguinarine	[2][4]
Berberine	Various	Not Specified	Less potent than Sanguinarine	[2][4]
Coptisine	Human Neutrophils	Cytotoxicity Assay	Highly cytotoxic	[9]
Total Alkaloids	HCT-116 (Colon)	MTT	67.43 μg/mL	[10]
MCF-7 (Breast)	MTT	172.12 μg/mL	[11]	

Anti-inflammatory Activity



Several C. majus alkaloids have demonstrated potent anti-inflammatory properties. Chelidonine, chelerythrine, and berberine have been shown to significantly reduce the secretion of the pro-inflammatory cytokine TNF- α in a dose-dependent manner.[9][12] Chelidonine, in particular, acts by suppressing the TLR4/NF- κ B signaling pathway, thereby inhibiting the production of numerous inflammatory mediators like NO, PGE2, iNOS, and COX-2.[13][14] Sanguinarine is a powerful inhibitor of IL-1 β secretion but can also paradoxically increase IL-8 and TNF- α production under certain conditions, highlighting its complex inflammatory signaling modulation.[9][12]

Alkaloid	Model	Key Findings	Reference
(-)-Chelidonine	LPS-stimulated neutrophils	Significantly decreased TNF-α secretion.	[9][12]
RAW264.7 macrophages	Inhibited NO, PGE2, iNOS, COX-2, TNF-α, IL-6 production.	[13]	
Sanguinarine	LPS-stimulated neutrophils	Most potent inhibitor of IL-1 β secretion.	[9][12]
Chelerythrine	LPS-stimulated neutrophils	Significantly decreased TNF-α secretion.	[9][12]
Berberine	LPS-stimulated neutrophils	Significantly decreased TNF-α secretion.	[9][12]
Coptisine	LPS-stimulated neutrophils	Slightly decreased cytokine secretion but was highly cytotoxic.	[9]

Antimicrobial Activity

The isoquinoline alkaloids from C. majus possess broad-spectrum antimicrobial activity. In a comparative study against pathogenic bacteria, sanguinarine was the most effective, followed by coptisine, chelerythrine, and chelidonine.[3] Against the fungal pathogen Candida albicans,



chelidonine and chelerythrine were uniquely effective among the tested alkaloids, achieving complete inhibition.[3] This suggests that while sanguinarine has superior antibacterial action, chelidonine may be more promising for its antifungal properties.

Alkaloid	Organism(s)	Assay	MIC Value (mg/L)	Reference
(-)-Chelidonine	Pathogenic Bacteria	Broth Microdilution	62.5	[3]
Candida albicans	Antifungal Assay	62.5 (100% inhibition)	[3]	
Sanguinarine	Pathogenic Bacteria	Broth Microdilution	1.9	[3]
Chelerythrine	Pathogenic Bacteria	Broth Microdilution	62.5	[3]
Candida albicans	Antifungal Assay	31.25 (100% inhibition)	[3]	
Berberine	Pathogenic Bacteria	Broth Microdilution	125	[3]
Coptisine	Pathogenic Bacteria	Broth Microdilution	31.25	[3]
Allocryptopine	Pathogenic Bacteria	Broth Microdilution	125	[3]

Signaling Pathway Modulation

The diverse biological effects of these alkaloids stem from their ability to interact with multiple cellular signaling pathways. **(-)-Chelidonine**, in particular, has been shown to modulate key pathways involved in apoptosis, inflammation, and cell survival.

(-)-Chelidonine Signaling Pathways

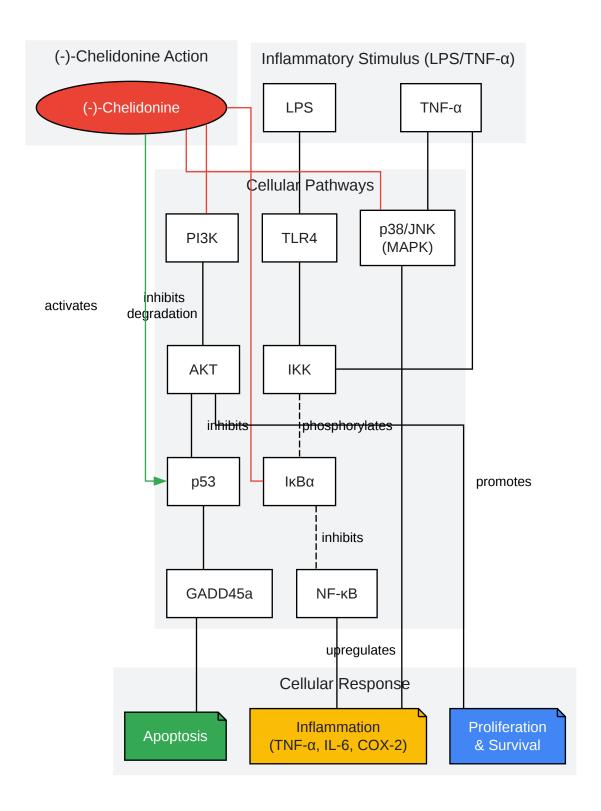






(-)-Chelidonine induces apoptosis and inhibits inflammation through several interconnected pathways. In cancer cells, it can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[6][8] It also inhibits the pro-survival PI3K/AKT pathway.[6] In the context of inflammation, chelidonine directly targets the TLR4/NF-κB and MAPK pathways, which are central regulators of the inflammatory response.[14]





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Caption: Key signaling pathways modulated by (-)-Chelidonine.



Experimental Protocols & Workflow

Objective comparison requires standardized experimental procedures. Below are methodologies for key assays cited in the literature for evaluating the bioactivity of C. majus alkaloids.

General Experimental Workflow

The process of evaluating a pure compound typically involves cytotoxicity screening across multiple cell lines, followed by more specific functional assays based on the observed effects.

Caption: General workflow for in vitro evaluation of pure alkaloids.

Protocol 1: MTT Cytotoxicity Assay

This colorimetric assay is widely used to assess cell metabolic activity and, by inference, cell viability and proliferation.[10][11]

- Cell Seeding: Plate cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
- Treatment: Remove the medium and add fresh medium containing serial dilutions of the test alkaloid (e.g., from 0.1 to 100 μM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Berberine).[15] Incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the MTT-containing medium and add 150 μL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculation: Calculate the percentage of inhibition using the formula: Inhibition % = 100 [(Absorbance of test well / Absorbance of control well) x 100]. The IC50 value is determined
 by plotting inhibition percentage against concentration.



Protocol 2: Cytokine Secretion Assay (ELISA)

This protocol is used to quantify the effect of alkaloids on the secretion of pro-inflammatory cytokines from immune cells.[9][12]

- Cell Isolation: Isolate human polymorphonuclear leukocytes (neutrophils) from the peripheral blood of healthy donors using density gradient centrifugation.
- Cell Seeding and Pre-treatment: Seed the neutrophils in a 96-well plate. Pre-treat the cells with various concentrations of the test alkaloid for 1 hour.
- Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include unstimulated and vehicle controls. Incubate for 18-24 hours at 37°C.
- Supernatant Collection: Centrifuge the plate and carefully collect the cell-free supernatant.
- ELISA: Quantify the concentration of cytokines (e.g., TNF-α, IL-1β, IL-8) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
- Data Analysis: Compare the cytokine concentrations in the alkaloid-treated groups to the LPS-stimulated control group to determine the percentage of inhibition.

Conclusion

The major alkaloids of Chelidonium majus present a rich source of pharmacologically active compounds. While sanguinarine is frequently the most potent cytotoxic agent, (-)-chelidonine demonstrates a compelling multi-faceted profile. It possesses moderate to strong cytotoxic, anti-inflammatory, and antifungal activities.[2][3][9] Its mechanism of action, involving the modulation of critical cell signaling pathways like p53, PI3K/AKT, and NF-kB, suggests its potential for therapeutic applications.[6][14] Furthermore, its lower cytotoxicity against normal cells compared to other alkaloids like sanguinarine and coptisine may offer a significant advantage in drug development.[9] This comparative guide highlights the distinct characteristics of (-)-chelidonine, providing a valuable resource for researchers investigating its potential as a therapeutic lead.



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